molecular formula C18H22N2OS B2473385 2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 763137-77-5

2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide

Cat. No.: B2473385
CAS No.: 763137-77-5
M. Wt: 314.45
InChI Key: QHEWLXQQMSJBCB-UHFFFAOYSA-N
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Description

2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide is an organic compound with the molecular formula C18H22N2OS. This compound is characterized by the presence of an acetamide group, a butylphenyl group, and an aminophenylsulfanyl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide typically involves the reaction of 2-aminothiophenol with 4-butylphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

  • 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide
  • 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

Comparison: Compared to its analogs, 2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide may exhibit unique properties due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific research applications where these properties are advantageous .

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-2-3-6-14-9-11-15(12-10-14)20-18(21)13-22-17-8-5-4-7-16(17)19/h4-5,7-12H,2-3,6,13,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEWLXQQMSJBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763137-77-5
Record name 2-((2-AMINOPHENYL)THIO)-N-(4-BUTYLPHENYL)ACETAMIDE
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